AM2201 N-(4-fluoropentyl) isomer
Overview
Description
AM2201 N-(4-fluoropentyl) isomer is a derivative of AM2201, a potent synthetic cannabinoid with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively . The physiological actions and metabolism of this isomer have not been characterized .
Molecular Structure Analysis
The molecular formula of AM2201 N-(4-fluoropentyl) isomer is C24H22FNO . The InChI code is InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3 . The canonical SMILES is CC(CCCN1C=C(C(C2=CC=CC3=C2C=CC=C3)=O)C4=CC=CC=C41)F .Chemical Reactions Analysis
The specific chemical reactions involving AM2201 N-(4-fluoropentyl) isomer are not detailed in the available resources. It is known that this compound is a synthetic cannabinoid, but the exact reactions it undergoes have not been characterized .Physical And Chemical Properties Analysis
The molecular weight of AM2201 N-(4-fluoropentyl) isomer is 359.4 g/mol . It has a XLogP3-AA value of 6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The topological polar surface area is 22 Ų . The compound has a complexity of 509 .Scientific Research Applications
Forensic Identification : A study aimed to differentiate and identify the fluoropentyl positional isomers of fluoro-PB-22, which are structurally similar to AM2201, using techniques like gas chromatography-mass spectrometry. This research aids in forensic analysis of synthetic cannabinoids (Tang et al., 2017).
Metabolic Pathways : Research on the metabolism of synthetic cannabinoids like JWH-018 and AM2201 reveals their conversion into potent hydroxylated metabolites, with implications for understanding their toxicological effects (Chimalakonda et al., 2012).
Analysis of Isomeric Structures : A study conducted GC-MS and GC-IR analysis on regioisomeric cannabinoids related to AM2201, emphasizing the importance of understanding different structural isomers for forensic purposes (Deruiter et al., 2018).
Detection in Herbal Products : An investigation found AM2201 as an adulterant in herbal products, highlighting the need for analytical techniques to detect such synthetic cannabinoids in consumer products (Nakajima et al., 2011).
Legislative Implications : The placement of substances like AM2201 into Schedule I of the Controlled Substances Act, based on their structure and potential for abuse, underscores their legal and regulatory significance (Federal register, 2016).
Cannabinoid Receptor Interactions : A comparison of the effects of synthetic cannabinoids, including AM2201, on hippocampal synaptic transmission and long-term potentiation, offers insights into their psychoactive properties and potential health risks (Hoffman et al., 2016).
Monoclonal Antibodies for Detection : The generation of monoclonal antibodies specific for AM694, a compound structurally similar to AM2201, demonstrates the development of sensitive detection methods for these substances (NakayamaHiroshi & KenjyouNoriko, 2015).
Metabolite Identification in Human Urine : Identification of AM-2201 metabolites in human urine highlights the importance of analytical methods in understanding human exposure to these synthetic cannabinoids (Grigoryev et al., 2013).
Assessment of Human Exposure : A targeted metabolomic approach for assessing human exposure to synthetic cannabinoids like AM2201 emphasizes the importance of understanding their pharmacology and toxicology (Patton et al., 2013).
properties
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQHRRYZIBSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017313 | |
Record name | AM2201 N-(4-fluoropentyl) isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AM2201 N-(4-fluoropentyl) isomer | |
CAS RN |
1427325-95-8 | |
Record name | AM-2201 N-(4-fluoropentyl) isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM2201 N-(4-fluoropentyl) isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-2201 N-(4-FLUOROPENTYL) ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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